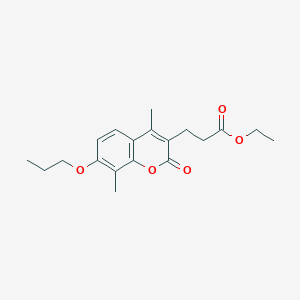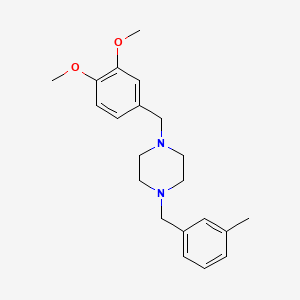
ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate
Descripción general
Descripción
Ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate is an organic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is a derivative of coumarin, a natural compound found in many plants that has been shown to have various biological activities. This compound has been synthesized using various methods and has been investigated for its mechanism of action and potential biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate is not fully understood. However, it has been suggested that this compound may exert its biological activity through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. One study found that this compound inhibited the production of inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. Another study found that this compound induced apoptosis in cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. These findings demonstrate the potential of this compound to modulate various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate in lab experiments is its potential as a therapeutic agent in various disease states. Another advantage is its relatively simple synthesis method, which allows for easy access to the compound. However, a limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate. One direction is to further investigate its mechanism of action to fully understand how it exerts its biological activity. Another direction is to optimize its use as a therapeutic agent in various disease states, such as cancer and inflammation. Additionally, future research could investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
Ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate has been investigated for its potential as a therapeutic agent in various scientific research studies. One study found that this compound exhibited significant anti-inflammatory activity in vitro, indicating its potential as an anti-inflammatory agent. Another study found that this compound had potent antitumor activity in vitro and in vivo, suggesting its potential as an anticancer agent. These findings demonstrate the potential of this compound as a therapeutic agent in various disease states.
Propiedades
IUPAC Name |
ethyl 3-(4,8-dimethyl-2-oxo-7-propoxychromen-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-5-11-23-16-9-7-14-12(3)15(8-10-17(20)22-6-2)19(21)24-18(14)13(16)4/h7,9H,5-6,8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBFITSNCALZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CCC(=O)OCC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-ethyl-6-({[4-(2-furyl)-2-pyrimidinyl]thio}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4707817.png)
![1-(1,3-benzodioxol-5-yl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4707820.png)
![4-[2-(4-methylphenyl)vinyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4707828.png)
![6-{[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4707835.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4707842.png)
![methyl 3-benzyl-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4707846.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4707855.png)
![5-{[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid](/img/structure/B4707862.png)



![ethyl [3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4707917.png)
![4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4707922.png)